molecular formula C14H19NO2S B2547817 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one CAS No. 2176201-80-0

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2547817
CAS No.: 2176201-80-0
M. Wt: 265.37
InChI Key: VIOBZHPDBBOVOK-UHFFFAOYSA-N
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Description

1-{3-Methoxy-8-azabicyclo[321]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(thiophen-3-yl)ethan-1-one is unique due to its combination of the bicyclic structure with a thiophene ring and a methoxy group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-17-13-7-11-2-3-12(8-13)15(11)14(16)6-10-4-5-18-9-10/h4-5,9,11-13H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOBZHPDBBOVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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